molecular formula C10H12O B025478 3-Propylbenzaldehyde CAS No. 103528-31-0

3-Propylbenzaldehyde

Cat. No.: B025478
CAS No.: 103528-31-0
M. Wt: 148.2 g/mol
InChI Key: FDKRXGOMMRLUIQ-UHFFFAOYSA-N
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Description

3-Propylbenzaldehyde is an organic compound with the molecular formula C10H12O It belongs to the class of aromatic aldehydes, characterized by the presence of a benzene ring substituted with an aldehyde group and a propyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of propylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the oxidation of 3-propylbenzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of 3-propylbenzyl chloride. This process involves the reaction of 3-propylbenzyl chloride with water in the presence of a base such as sodium hydroxide, followed by distillation to isolate the aldehyde.

Chemical Reactions Analysis

Types of Reactions: 3-Propylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-propylbenzoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol, 3-propylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: 3-Propylbenzoic acid

    Reduction: 3-Propylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-Propylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: this compound is used in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Propylbenzaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the propyl group, is widely used in the synthesis of other aromatic compounds.

    2-Hydroxy-3-propylbenzaldehyde: A hydroxylated derivative with different chemical properties and applications.

    3-Propylbenzoic acid: The oxidized form of 3-Propylbenzaldehyde, used in various chemical syntheses.

Uniqueness: this compound is unique due to the presence of the propyl group at the meta position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other benzaldehyde derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

3-propylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKRXGOMMRLUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908454
Record name 3-Propylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103528-31-0
Record name 3-Propylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propylbenzaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-propylbenzene (16.6 g) in tetrahydrofuran (83 ml) cooled to −78° C. was added dropwise n-butyllithium (2.66M solution in n-hexane, 34 ml) over 9 minutes, and then the mixture was stirred for 1 hour. To this reaction solution was added dropwise N,N-dimethylformamide (7.7 ml) over 6 minutes, and the mixture was stirred for additional 20 minutes. To this reaction solution was added dropwise a 4M solution of hydrogen chloride in 1,4-dioxane (23 ml) over 5 minutes, and then the mixture was stirred after warming to room temperature. To this mixed solution was added water (83 ml), followed by a 6M aqueous solution of hydrochloric acid (12 ml), and then the mixture was extracted with n-hexane (80 ml). The resulting organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give a crude product of the titled compound (14.0 g).
Name
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83 mL
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16.6 g
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reactant
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83 mL
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34 mL
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reactant
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7.7 mL
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reactant
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solution
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23 mL
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aqueous solution
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12 mL
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reactant
Reaction Step Seven

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